![molecular formula C13H12Cl2N2 B1455417 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1306225-07-9](/img/structure/B1455417.png)
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
“(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C13H12Cl2N2. It is a complex organic compound that contains two chlorophenyl groups, a pyridinyl group, and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine” is complex, with multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a dichlorophenyl group, which is a phenyl group (a six-membered carbon ring) with two chlorine atoms attached. The compound also contains a methylamine group, which consists of a nitrogen atom bonded to three hydrogen atoms and one carbon atom .
Scientific Research Applications
Dipeptidyl Peptidase-4 (DPP4) Inhibition
This compound has been evaluated for its inhibitory activity against DPP4, an enzyme implicated in the regulation of insulin secretion. Inhibition of DPP4 is a therapeutic strategy for the treatment of type 2 diabetes mellitus. The compound’s interaction with the Arg125 residue of DPP4 suggests potential for further optimization as a selective inhibitor .
Pharmaceutical Drug Design
Derivatives of this compound are present in various classes of pharmaceuticals. Its piperidine structure is a common feature in many drugs, indicating its significance in medicinal chemistry. The compound’s role in the synthesis of biologically active piperidines makes it a valuable entity in drug development .
Antioxidant and Anticancer Properties
Pyrimidine derivatives, which are structurally related to this compound, have shown antioxidant and anticancer activities. This suggests that (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine could be a precursor or a candidate for developing novel anticancer agents .
Industrial Applications
In the context of industrial chemistry, this compound could be involved in the Suzuki–Miyaura coupling reactions. These reactions are pivotal for creating carbon-carbon bonds in various organic compounds, indicating its utility in synthetic organic chemistry .
Environmental Impact
While specific data on the environmental impact of this compound is limited, related dichlorophenyl compounds are generally considered to have significant environmental persistence. Therefore, research into the environmental fate and biodegradation of this compound is crucial .
Medical Research
In medical research, compounds with similar structures have been explored for their therapeutic potential. The dichlorophenyl and pyridinyl groups within this compound suggest it may have applications in the development of new therapies, particularly in the context of heterocyclic compounds’ biological potential .
Chemical Properties and Synthesis
Understanding the chemical properties of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is essential for its application in research. It is characterized by its molecular formula C13H12Cl2N2 and is involved in various synthesis methods, including those that may lead to the development of new pharmaceuticals .
Synthesis Methods
The compound can be synthesized through various methods, including catalytic coupling reactions. These methods are integral to the production of the compound for research and industrial applications .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJEUMBKXDANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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